Tetrahydro-1H-1,4-diazepine-1,4(5H)-dipropanol Tetrahydro-1H-1,4-diazepine-1,4(5H)-dipropanol
Brand Name: Vulcanchem
CAS No.: 19970-80-0
VCID: VC20818189
InChI: InChI=1S/C11H24N2O2/c14-10-2-6-12-4-1-5-13(9-8-12)7-3-11-15/h14-15H,1-11H2
SMILES: C1CN(CCN(C1)CCCO)CCCO
Molecular Formula: C11H24N2O2
Molecular Weight: 216.32 g/mol

Tetrahydro-1H-1,4-diazepine-1,4(5H)-dipropanol

CAS No.: 19970-80-0

Cat. No.: VC20818189

Molecular Formula: C11H24N2O2

Molecular Weight: 216.32 g/mol

* For research use only. Not for human or veterinary use.

Tetrahydro-1H-1,4-diazepine-1,4(5H)-dipropanol - 19970-80-0

CAS No. 19970-80-0
Molecular Formula C11H24N2O2
Molecular Weight 216.32 g/mol
IUPAC Name 3-[4-(3-hydroxypropyl)-1,4-diazepan-1-yl]propan-1-ol
Standard InChI InChI=1S/C11H24N2O2/c14-10-2-6-12-4-1-5-13(9-8-12)7-3-11-15/h14-15H,1-11H2
Standard InChI Key WYKDLBVWXHCAJC-UHFFFAOYSA-N
SMILES C1CN(CCN(C1)CCCO)CCCO
Canonical SMILES C1CN(CCN(C1)CCCO)CCCO

Overview of Tetrahydro-1H-1,4-diazepine-1,4(5H)-dipropanol

Tetrahydro-1H-1,4-diazepine-1,4(5H)-dipropanol is a bicyclic compound belonging to the diazepine class, characterized by a six-membered ring containing two nitrogen atoms. Its molecular formula is C11_{11}
H24_{24}
N2_2
O2_2
, and it has a molecular weight of 216.32 g/mol. The compound is known for its potential biological activities and applications in pharmaceuticals.

Chemical Reactivity

The presence of hydroxyl groups and nitrogen atoms in the diazepine ring allows for various chemical reactions, including:

  • Oxidation: Can produce ketones or aldehydes.

  • Reduction: Can yield more saturated derivatives.

  • Substitution: Functional groups can be replaced with other groups under specific conditions.

Synthesis Methods

The synthesis of tetrahydro-1H-1,4-diazepine-1,4(5H)-dipropanol typically involves multi-step organic reactions. Common methods include:

  • Cyclization of Precursors: Involves the reaction of a diamine with a diester followed by reduction.

  • Enzyme Kinetics: Hydrolysis reactions using human liver carboxylesterase have been documented for yielding this compound.

Table 1: Synthesis Overview

Reaction TypeConditionsYield
HydrolysisTris-HCl buffer; pH 7.4Varies
Enzyme KineticsHuman liver carboxylesteraseHigh

Biological Activity

Tetrahydro-1H-1,4-diazepine-1,4(5H)-dipropanol exhibits significant biological activity, particularly in the context of central nervous system interactions:

CNS Activity

Similar to other diazepines, this compound may exhibit sedative and anxiolytic effects through interactions with gamma-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission.

Mechanism of Action

The mechanism of action involves binding to specific molecular targets such as enzymes and receptors, modulating their activity to produce various biochemical and physiological effects.

Comparison with Similar Compounds

Tetrahydro-1H-1,4-diazepine-1,4(5H)-dipropanol can be compared to other diazepine derivatives like tetrahydro-1H-1,4-diazepine-1,4(5H)-diacetic acid:

CompoundUnique Features
Tetrahydro-1H-1,4-diazepine-1,4(5H)-dipropanolContains propanol groups affecting reactivity
Tetrahydro-1H-1,4-diazepine-1,4(5H)-diacetic acidContains acetic acid groups influencing solubility

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